molecular formula C5H12N2O4S B142915 tert-Butyl sulfamoylcarbamate CAS No. 148017-28-1

tert-Butyl sulfamoylcarbamate

Cat. No. B142915
M. Wt: 196.23 g/mol
InChI Key: WPCQASPMIALUEE-UHFFFAOYSA-N
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Patent
US08809554B2

Procedure details

To chlorosulfonyl isocyanate (2.45 mL, 28 mmol) in toluene (38 mL) at −10° C. (ice/methanol bath) was added t-butyl alcohol (2.66 mL, 28 mmol) dropwise. The resulting solution was stirred at 0° C. (ice bath) for 20 min. Pyridine (5.0 mL, 62 mmol) was added dropwise with the ice/methanol bath at −15° C. to −10° C. The resulting mixture was stirred with ice bath at 0° C. for 40 min. Ammonium hydroxide (28%, 10 mL, 163 mmol) was then added dropwise with the ice/methanol bath at −10° C., followed by H2O (3 mL). The resulting mixture resulting was stirred with ice bath at 0° C. for 2.5 h. The resulting two layers were separated. The aqueous layer was washed with toluene (15 mL). The combined toluene layers were extracted with H2O (13 mL). The combined aqueous layers were acidified with 24% H2SO4 to pH 2. The resulting precipitate was filtered, washed with H2O (2×13 mL) and dried to yield the title compound as a white solid.
Quantity
2.45 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.66 mL
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[S:2]([N:5]=[C:6]=[O:7])(=[O:4])=[O:3].[C:8]([OH:12])([CH3:11])([CH3:10])[CH3:9].[N:13]1C=CC=CC=1.[OH-].[NH4+]>C1(C)C=CC=CC=1.O>[C:8]([O:12][C:6]([NH:5][S:2]([NH2:13])(=[O:4])=[O:3])=[O:7])([CH3:11])([CH3:10])[CH3:9] |f:3.4|

Inputs

Step One
Name
Quantity
2.45 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.66 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
38 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
ice methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 0° C. (ice bath) for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred with ice bath at 0° C. for 40 min
Duration
40 min
CUSTOM
Type
CUSTOM
Details
The resulting mixture resulting
STIRRING
Type
STIRRING
Details
was stirred with ice bath at 0° C. for 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The resulting two layers were separated
WASH
Type
WASH
Details
The aqueous layer was washed with toluene (15 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined toluene layers were extracted with H2O (13 mL)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with H2O (2×13 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NS(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.